5-Phenyl-oxazole-4-carboxylic acid amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

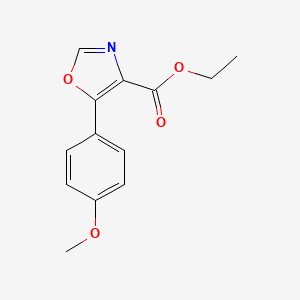

5-Phenyl-oxazole-4-carboxylic acid amide is a chemical compound that belongs to the class of oxazoles . Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in their structure .

Synthesis Analysis

The synthesis of oxazolines, which are precursors to oxazoles, can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .Molecular Structure Analysis

The molecular structure of 5-Phenyl-oxazole-4-carboxylic acid amide consists of a five-membered oxazole ring attached to a phenyl group and a carboxylic acid amide group . The oxazole ring contains one nitrogen and one oxygen atom .Chemical Reactions Analysis

The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .Applications De Recherche Scientifique

Antimicrobial Activity

5-Phenyl-oxazole-4-carboxylic acid amide: derivatives have been studied for their potential as antimicrobial agents. The oxazole ring is known to be a core structure in many compounds with significant antimicrobial properties . Researchers have synthesized various oxazole derivatives and screened them for activity against common pathogens like E. coli and Xanthomonas citri, comparing their efficacy to standard drugs like streptomycin .

Anticancer Properties

Oxazole derivatives, including those with a phenyl group at the 5-position, have been explored for their anticancer activities. These compounds can interact with biological targets that are relevant in cancer progression, such as enzymes or receptors involved in cell division and apoptosis .

Anti-inflammatory Uses

The anti-inflammatory potential of oxazole compounds is another area of interest. By modulating inflammatory pathways, these derivatives can contribute to the treatment of chronic inflammatory diseases. The specific substitution pattern on the oxazole ring, such as the phenyl group, plays a crucial role in determining the compound’s effectiveness .

Antidiabetic Effects

Oxazole derivatives are also being investigated for their antidiabetic effects. They may act as agonists for receptors that regulate glucose metabolism, offering a new avenue for diabetes management. The presence of the phenyl group could enhance the binding affinity to these receptors .

Antiobesity Applications

The structural motif of oxazole is found in compounds that have shown promise in antiobesity research. These molecules can target pathways involved in fat metabolism and storage, potentially leading to new treatments for obesity .

Antioxidant Potential

Oxazole derivatives, including 5-Phenyl-oxazole-4-carboxylic acid amide , are known for their antioxidant properties. They can neutralize free radicals and oxidative stress, which are implicated in various degenerative diseases and aging processes .

Safety and Hazards

Orientations Futures

The future directions in the research of 5-Phenyl-oxazole-4-carboxylic acid amide and similar compounds could involve further exploration of their synthesis methods, investigation of their biological activities, and development of their applications in the field of pharmaceuticals, industrial chemistry, natural product chemistry, and polymers .

Mécanisme D'action

Mode of Action

Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The specific interactions of 5-Phenyl-oxazole-4-carboxylic acid amide with its targets would depend on the specific structure and functional groups of the compound.

Biochemical Pathways

Oxazole derivatives are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Oxazole derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . The specific effects of 5-Phenyl-oxazole-4-carboxylic acid amide would depend on its specific interactions with its targets.

Propriétés

IUPAC Name |

5-phenyl-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-10(13)8-9(14-6-12-8)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXONVEYCDHPQSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CO2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-1,3-oxazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)

![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)

![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)

![1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine](/img/structure/B6336142.png)